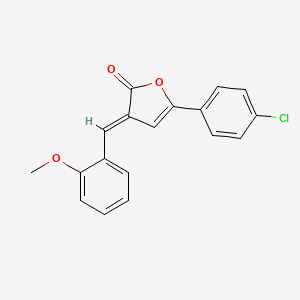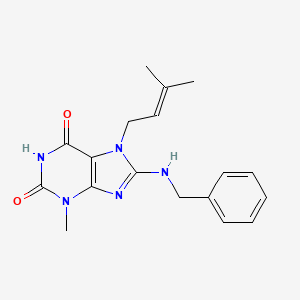![molecular formula C17H25N3O4 B5538090 1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)
1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multistep reactions, including the formation of cyclic structures such as pyrrolidines and tetrahydro-1H-azepines. These processes can involve the use of quaternary salts and N-ylides, leading to ring expansion or contraction to form the desired cyclic structures (Soldatova et al., 2008). Additionally, pyrido- and pyrrolo[2,3-d]oxazoles can be synthesized through Ritter reactions, which involve the reaction of nitriles with chiral cyclic N-acyliminium ions, yielding compounds that can undergo further transformations (Morgan et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple ring systems, including oxazepan and pyridinone rings. The structure is further complicated by the presence of substituents like hydroxy groups and pyrrolidinylmethyl groups. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often employed to elucidate the detailed structure of these molecules. The molecular structure influences the compound's reactivity and interactions with other molecules, making this analysis crucial for understanding its chemical behavior.
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups and molecular structure. For instance, the presence of oxazepan and pyrrolidinyl groups can facilitate nucleophilic addition reactions, cycloadditions, and rearrangements. These reactions can lead to the formation of new cyclic structures or the modification of existing ones, expanding the compound's chemical diversity and potential applications. The reactivity of such compounds can be explored in the synthesis of pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through nucleophilic addition-cyclization processes, demonstrating the versatility of these molecular frameworks (Han et al., 2019).
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigation of Molecular Properties
The DFT and quantum-chemical calculations have been conducted on compounds including pyrrolidinones to determine their electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities. These studies are crucial for understanding the molecular interactions and reactivities of such compounds (Bouklah et al., 2012).
Synthesis of Bicyclic Heterocyclic Compounds
Pyrrolidines and related compounds have been synthesized using the Ritter reaction of nitriles and in situ generated chiral cyclic N-acyliminium ions. These compounds are then further processed to yield various bicyclic heterocyclic compounds, showcasing the versatility of pyrrolidinones in organic synthesis (Morgan et al., 2008).
Development of Conducting Polymers
Studies have focused on derivatized bis(pyrrol-2-yl) arylenes, which are used in the synthesis of conducting polymers through electropolymerization. These polymers, due to their low oxidation potentials, are stable in their electrically conducting form, indicating potential applications in electronic materials (Sotzing et al., 1996).
Synthesis of Pyrrolidines and Tetrahydro-1H-azepines
Research on the synthesis of pyrrolidines and tetrahydro-1H-azepines from tetrahydropyridinium quaternary salts demonstrates the scope of pyrrolidinone derivatives in the formation of complex organic molecules, further expanding their applicability in chemical synthesis (Soldatova et al., 2007).
Mass Spectrometry of Pyrrolidides
Studies on the mass spectra of pyrrolidides of hydroxy and oxy octadecanoic acids provide insights into the fragmentation patterns of these compounds, crucial for analytical applications in chemistry and biochemistry (Tulloch, 1985).
Photocatalytic Degradation Studies
The kinetics and products of the TiO2 photocatalytic degradation of pyridine in water have been studied, demonstrating the potential use of pyrrolidinone derivatives in environmental applications, particularly in the degradation of harmful organic compounds (Maillard-Dupuy et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-15-5-1-2-8-19(15)11-16(22)20-9-10-24-14-17(23,13-20)12-18-6-3-4-7-18/h1-2,5,8,23H,3-4,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUSMVNYYULTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

